![molecular formula C20H21ClFN3O3S B12341826 Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B12341826.png)
Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate hydrochloride is a complex organic compound that features a benzothiazole ring, a dimethylaminoethyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole ring with 2-dimethylaminoethyl chloride.
Formation of the Carbamoyl Linkage: The carbamoyl group is introduced through the reaction of the benzothiazole derivative with an isocyanate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The benzothiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The fluorine atom can influence the compound’s binding affinity to its molecular targets.
相似化合物的比较
Methyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate: Lacks the fluorine atom, which may reduce its binding affinity.
Ethyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its solubility and reactivity.
Uniqueness: The presence of the fluorine atom and the specific ester group in methyl 4-{2-(dimethylamino)ethylcarbamoyl}benzoate hydrochloride distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
属性
分子式 |
C20H21ClFN3O3S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
methyl 4-[2-(dimethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
InChI |
InChI=1S/C20H20FN3O3S.ClH/c1-23(2)11-12-24(20-22-17-15(21)5-4-6-16(17)28-20)18(25)13-7-9-14(10-8-13)19(26)27-3;/h4-10H,11-12H2,1-3H3;1H |
InChI 键 |
MUDYDZXMRXYLAM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)
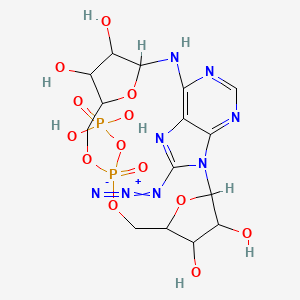


![Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
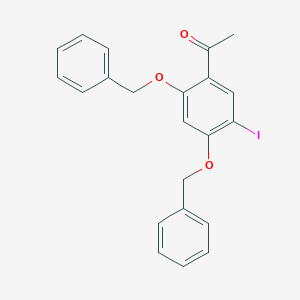
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
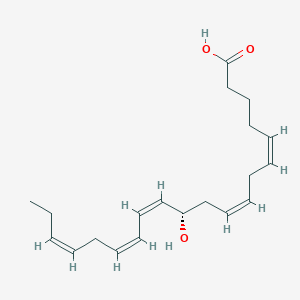

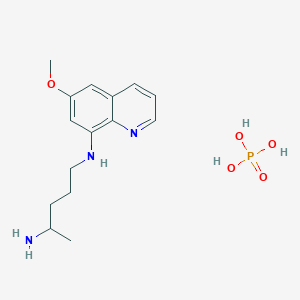
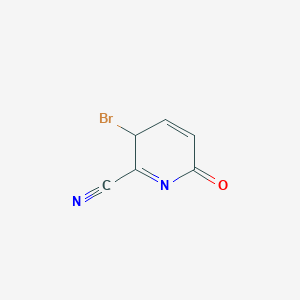

![3-[2-[(4-Chlorophenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B12341829.png)
